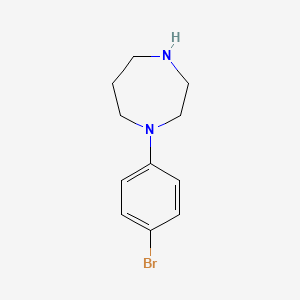
1-(4-Bromophenyl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-1,4-diazepane is an organic compound that belongs to the class of diazepanes It features a bromophenyl group attached to a diazepane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-1,4-diazepane can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzyl chloride with 1,4-diazepane in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Bromophenyl)-1,4-diazepane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products:
- Substituted diazepanes with various functional groups.
- Oxidized or reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-(4-Bromophenyl)-1,4-diazepane has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with neurological receptors.
Materials Science: The compound is investigated for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a model compound in studies of enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromophenyl)-1,4-diazepane involves its interaction with specific molecular targets. In medicinal chemistry, it may bind to receptors in the central nervous system, modulating their activity. The bromophenyl group enhances its binding affinity and specificity, while the diazepane ring provides structural stability.
Comparación Con Compuestos Similares
1-(4-Chlorophenyl)-1,4-diazepane: Similar structure but with a chlorine atom instead of bromine.
1-(4-Fluorophenyl)-1,4-diazepane: Contains a fluorine atom, offering different electronic properties.
1-(4-Methylphenyl)-1,4-diazepane: Features a methyl group, affecting its hydrophobicity and reactivity.
Uniqueness: 1-(4-Bromophenyl)-1,4-diazepane is unique due to the presence of the bromine atom, which influences its reactivity and interactions. The bromine atom’s size and electronegativity make it distinct from other halogenated diazepanes, providing unique chemical and biological properties.
Propiedades
Fórmula molecular |
C11H15BrN2 |
|---|---|
Peso molecular |
255.15 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-1,4-diazepane |
InChI |
InChI=1S/C11H15BrN2/c12-10-2-4-11(5-3-10)14-8-1-6-13-7-9-14/h2-5,13H,1,6-9H2 |
Clave InChI |
DPCNXFPJMWSXJX-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCN(C1)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


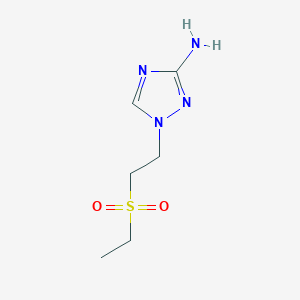
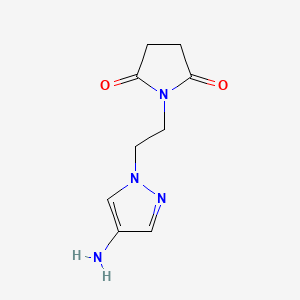
![2-(2,5-difluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid](/img/structure/B13493685.png)
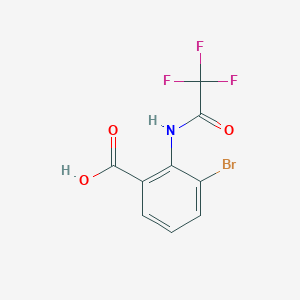
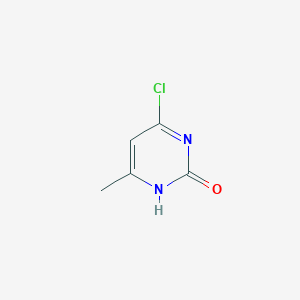
![4-Methoxybicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13493706.png)
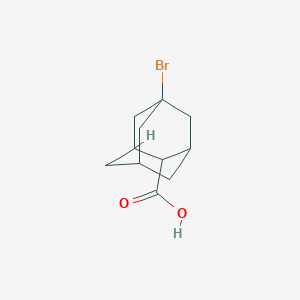
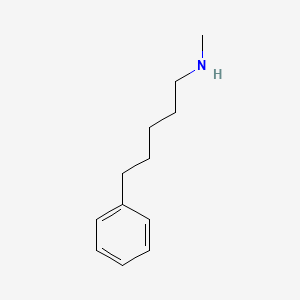
![3-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride](/img/structure/B13493728.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[methyl-[2-(methylamino)ethyl]amino]isoindoline-1,3-dione](/img/structure/B13493730.png)
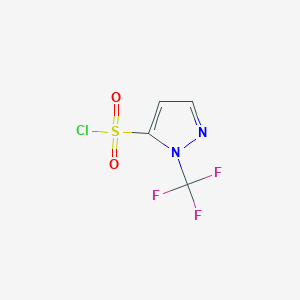
![tert-butyl N-[3-(prop-2-yn-1-yloxy)phenyl]carbamate](/img/structure/B13493736.png)
![Methyl 3-amino-4-(dimethylamino)thieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13493743.png)
![2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid hydrochloride](/img/structure/B13493756.png)
